

A Comparative Guide to 4-Phenylbutylamine and Other Phenylalkylamines for Researchers

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Compound of Interest

Compound Name: 4-Phenylbutylamine

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This guide provides a comparative overview of **4-phenylbutylamine** and other prominent phenylalkylamines, including phenethylamine, amphetamine, phentermine, and 3,4-methylenedioxymethamphetamine (MDMA). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their pharmacological profiles. While quantitative experimental data for **4-phenylbutylamine** is limited in the current literature, this guide provides a comparative context based on its structural analogs.

Introduction to Phenylalkylamines

Phenylalkylamines are a broad class of compounds characterized by a phenyl group attached to an amino group via an alkyl chain. This structural motif is the foundation for many endogenous neurotransmitters, hormones, and a wide array of psychoactive and medicinal drugs. Variations in the alkyl chain length, as well as substitutions on the phenyl ring and amino group, lead to diverse pharmacological activities. This guide focuses on comparing the receptor binding affinities, functional activities, and pharmacokinetic profiles of **4-phenylbutylamine** with its shorter-chain analog, phenethylamine, and the more widely studied phenylisopropylamines: amphetamine, phentermine, and MDMA.

Data Presentation

Table 1: Comparative Receptor and Transporter Binding Affinities (K_i , nM)

Compound	DAT	NET	SERT	5-HT2A	D2	MAO-A
4-Phenylbutylamine	Data not available	Data not available	Data not available	Data not available	Data not available	Competitive inhibitor
Phenethylamine	4,300[1]	Data not available	Data not available	Low affinity[2]	Data not available	Data not available
Amphetamine	640[3]	70[3]	38,000[3]	Data not available	Data not available	Weak inhibitor
Phentermine	~1,000[4]	~100[4]	~15,000[4]	Inactive[5]	Data not available	85,000-88,000 (rat tissues)
MDMA	8,290[3]	1,190[3]	2,410[3]	Data not available	Data not available	Data not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Activities (EC50, nM)

Compound	Dopamine Release	Norepinephrine Release	Serotonin Release	TAAR1 Agonism	5-HT2C Agonism
4-Phenylbutylamine	Data not available	Data not available	Data not available	Data not available	Data not available
Phenethylamine	Data not available	Data not available	Data not available	Potent agonist[6]	Data not available
Amphetamine (S-isomer)	5.8-24.8[7]	6.6-7.2[7]	698-1,765[7]	Agonist	Data not available
Phentermine	Data not available	Data not available	Weak effects[5]	5,470 (weak partial agonist)[5]	1,394 (weak partial agonist)[5]
MDMA	51.2-278[7]	54.1-110[7]	49.6-72[7]	Data not available	Data not available

Note: Lower EC50 values indicate higher potency.

Table 3: Comparative Pharmacokinetic Parameters

Compound	Tmax (hours)	Cmax (ng/mL)	Half-life (hours)	Bioavailability (%)
4-Phenylbutylamine	Data not available	Data not available	Data not available	Data not available
Phenethylamine	Rapidly metabolized	Data not available	Very short	Low (due to MAO)
Amphetamine	~3 (IR), ~7 (XR) [8]	23.5 (XR, 20mg) [8]	9-14 (pH-dependent)[9]	~90[9]
Phentermine	3-6[5][10]	~200 (steady-state)[5][10]	20-25 (pH-dependent)[10][11]	High[5]
MDMA	1.8-3[12]	163-292 (dose-dependent)[13]	7-9[11][13]	High

Discussion of Pharmacological Profiles

4-Phenylbutylamine: Direct quantitative binding and functional data for **4-phenylbutylamine** at key monoamine receptors and transporters are not readily available in the surveyed literature. However, based on its structure as a phenethylamine analog with an extended alkyl chain, some predictions can be made. It is known to be a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[14] This inhibition would be expected to increase synaptic concentrations of serotonin, norepinephrine, and dopamine. The butyl chain may also influence its affinity and selectivity for various receptors and transporters compared to shorter-chain phenethylamines.

Phenethylamine: As the parent compound, phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant.[6] It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[6] However, it has very low oral bioavailability due to rapid metabolism by MAO.[6]

Amphetamine: A potent central nervous system stimulant, amphetamine acts primarily as a releasing agent of norepinephrine and dopamine.[15] It has a higher affinity for the

norepinephrine transporter (NET) and dopamine transporter (DAT) compared to the serotonin transporter (SERT).[3] Its pharmacokinetic profile is characterized by good oral bioavailability and a pH-dependent half-life.[9][16]

Phentermine: Structurally similar to amphetamine, phentermine is also a sympathomimetic amine used as an appetite suppressant. It acts as a norepinephrine-dopamine releasing agent, with weaker effects on serotonin.[5][17] It is a weak partial agonist at TAAR1 and the 5-HT2C receptor.[5] Phentermine exhibits a longer half-life compared to amphetamine.[10][11][18]

MDMA: Known for its empathogenic and entactogenic effects, MDMA is a potent releasing agent of serotonin, and to a lesser extent, dopamine and norepinephrine.[7][19] It shows a higher affinity for SERT compared to DAT and NET.[3] MDMA's pharmacokinetics are nonlinear, with the half-life increasing at higher doses.[13][20]

Experimental Protocols

Radioligand Displacement Assay for Monoamine Transporters

This assay is used to determine the binding affinity (K_i) of a test compound for a specific monoamine transporter (DAT, NET, or SERT).

Materials:

- Cell membranes prepared from cells expressing the human monoamine transporter of interest.
- Radioligand specific for the transporter (e.g., [^3H]WIN 35,428 for DAT, [^3H]Nisoxetine for NET, [^3H]Citalopram for SERT).
- Test compound (e.g., **4-Phenylbutylamine**).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.

- Scintillation counter.

Procedure:

- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for TAAR1 Functional Activity

This assay measures the ability of a test compound to stimulate the production of cyclic adenosine monophosphate (cAMP) through the activation of TAAR1, a Gs-coupled receptor.

Materials:

- HEK293 cells stably expressing human TAAR1.
- Test compound.
- Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

- 96-well cell culture plates.

Procedure:

- Seed the TAAR1-expressing cells in a 96-well plate and allow them to adhere overnight.
- Replace the culture medium with assay buffer and pre-incubate.
- Add varying concentrations of the test compound to the wells.
- Incubate for a specified time at 37°C to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[\[21\]](#)[\[22\]](#)

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, and half-life following oral administration.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Animals:

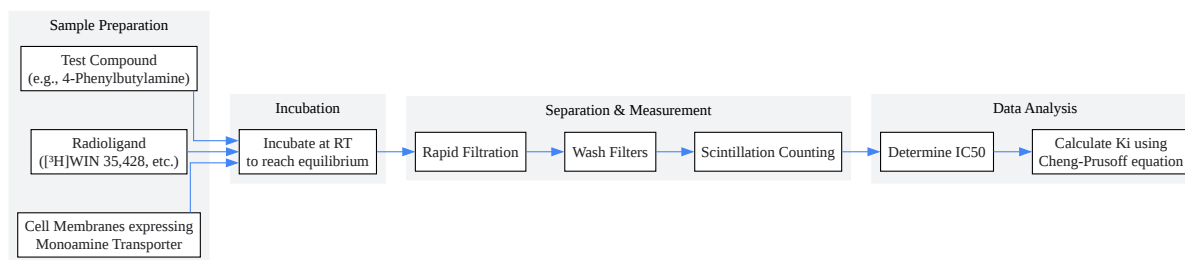
- Male Sprague-Dawley rats (or other appropriate strain).

Procedure:

- Fast the rats overnight before dosing.
- Administer the test compound at a specific dose via oral gavage.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a cannulated vessel or tail vein.
- Process the blood samples to obtain plasma.

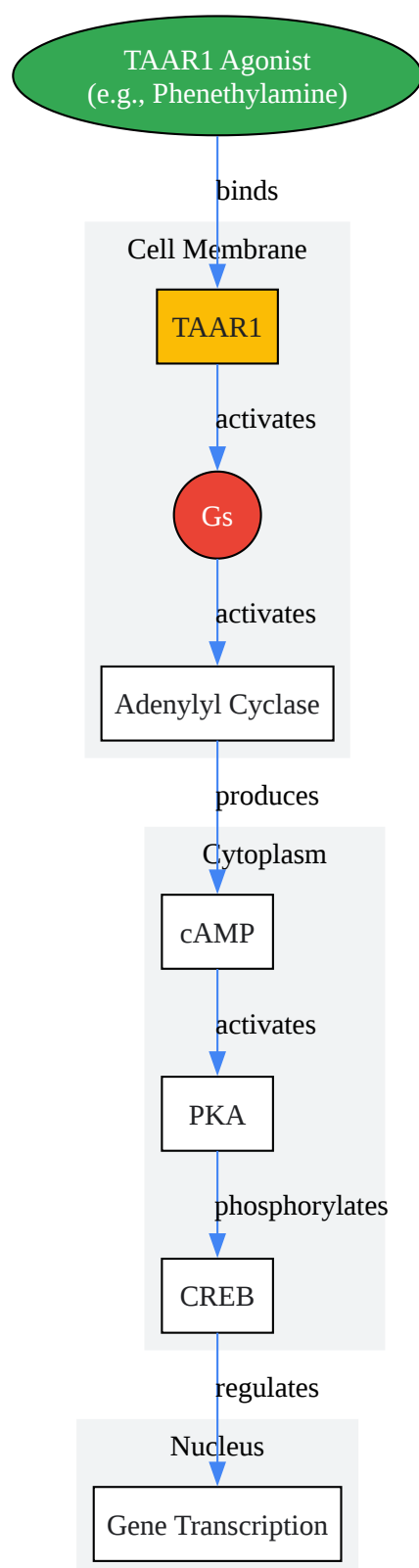
- Analyze the plasma samples for the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Plot the plasma concentration versus time profile. Calculate pharmacokinetic parameters such as C_{max}, T_{max}, area under the curve (AUC), and elimination half-life (t_{1/2}) using non-compartmental analysis.

Signaling Pathways and Experimental Workflows



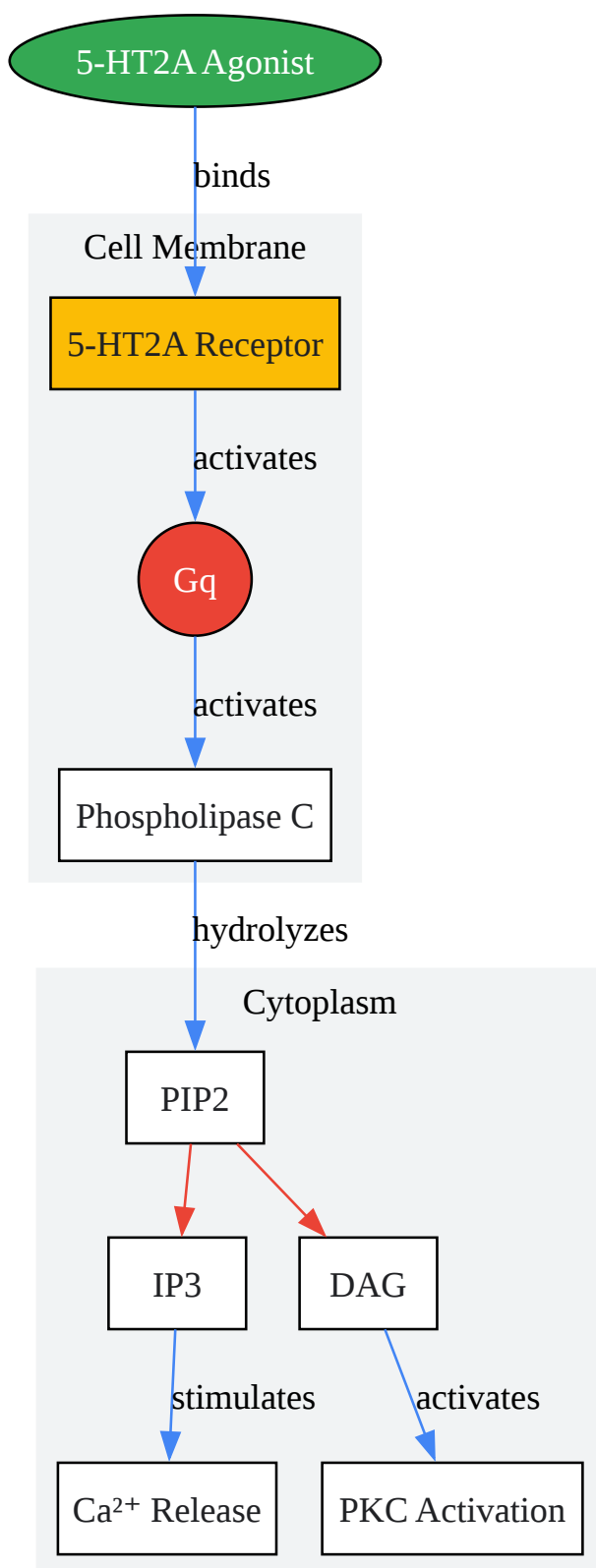
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Caption: Radioligand Binding Assay Workflow.



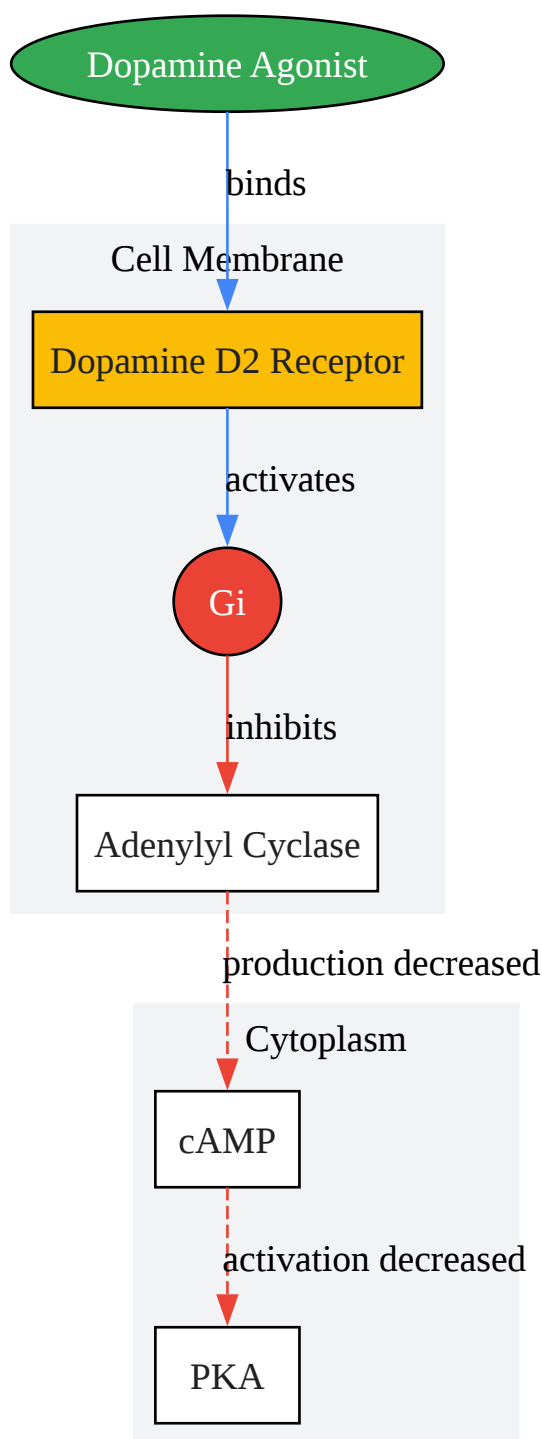
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Caption: TAAR1 Gs-coupled Signaling Pathway.



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Caption: 5-HT2A Gq-coupled Signaling Pathway.



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Caption: Dopamine D2 Gi-coupled Signaling Pathway.

Conclusion

This guide provides a comparative framework for understanding the pharmacology of **4-phenylbutylamine** in the context of other well-characterized phenylalkylamines. While direct quantitative data for **4-phenylbutylamine** remains elusive in the public domain, its structural characteristics suggest it likely interacts with monoamine systems, particularly as an inhibitor of MAO-A. The provided data for phenethylamine, amphetamine, phentermine, and MDMA offer a valuable reference for researchers investigating novel phenylalkylamine compounds. Further experimental characterization of **4-phenylbutylamine** is necessary to fully elucidate its pharmacological profile and potential therapeutic applications. The experimental protocols and signaling pathway diagrams included in this guide are intended to facilitate such future research endeavors.

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